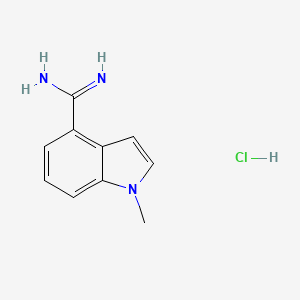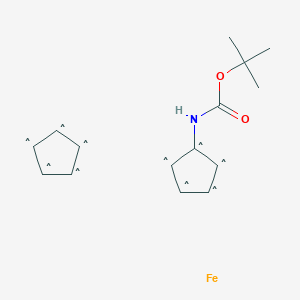amine CAS No. 100617-46-7](/img/structure/B6361599.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones . Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine” were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Molecular Structure Analysis
The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .Aplicaciones Científicas De Investigación
Organic Chemistry and Lignin Acidolysis
One significant application area is in organic chemistry, particularly in the study of lignin acidolysis. Yokoyama (2015) explored the acidolysis of lignin model compounds, highlighting the mechanisms behind the cleavage of β-O-4 bonds, a key reaction in lignin depolymerization. This research is relevant for understanding the chemical behavior of phenolic compounds, which could be structurally similar to the compound , in lignin-derived materials under acidic conditions (Yokoyama, 2015).
Pharmacology: Dopamine D2 Receptor Ligands
In pharmacology, research on dopamine D2 receptor (D2R) ligands is noteworthy. Jůza et al. (2022) reviewed advances in D2R ligands for treating neuropsychiatric disorders, emphasizing the importance of specific structural features for high D2R affinity. Although the focus was on different phenylpiperazine derivatives, this highlights the potential pharmaceutical applications of structurally related compounds in developing treatments for conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Environmental Science: Estrogenic Activity of Methoxychlor
In environmental science, the study of methoxychlor, an estrogenic compound with a methoxyphenyl group, reflects research on the ecological and health impacts of synthetic chemicals. Cummings (1997) discussed methoxychlor's metabolism and its effects on fertility and development, demonstrating the environmental and physiological relevance of studying such compounds (Cummings, 1997).
Direcciones Futuras
Chalcones have attracted much attention due to their wide range of applications, including as marine biofouling preventing agents, fluorescent probes, conductive organic solar cells, and sweetening agents . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization . Therefore, derivatives of chalcones, like “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine”, may also have potential for future research and applications.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQJBAOZOHZNL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)









![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)


amine](/img/structure/B6361600.png)